molecular formula C24H22ClNO6 B11150150 1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid

1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid

Cat. No.: B11150150
M. Wt: 455.9 g/mol
InChI Key: UOZKFKMNYPGBOU-UHFFFAOYSA-N
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Description

1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-4-one core structure substituted with a 4-chlorophenyl group, a piperidine ring, and a carboxylic acid functional group. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the chromen-4-one core: This can be achieved through a condensation reaction between a substituted benzaldehyde and a β-keto ester in the presence of a base.

    Introduction of the 4-chlorophenyl group: This step involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.

    Attachment of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction with a suitable piperidine derivative.

    Formation of the carboxylic acid group: This can be achieved through hydrolysis of an ester precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Structural Features

The compound features a chromenone core with a chlorophenyl substituent and an acetic acid moiety, which contributes to its biological activity. The presence of the piperidine ring enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Antiviral Activity

Research indicates that compounds similar to this one exhibit antiviral properties by interfering with viral replication pathways. For example, studies have shown that chromenone derivatives can inhibit the replication of certain viruses, suggesting a potential application in antiviral drug development.

Antibacterial Properties

In vitro studies have demonstrated that this compound possesses significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic processes .

Anticancer Potential

The compound has shown promise in inducing apoptosis in cancer cells. In vivo studies indicate that it can effectively reduce tumor sizes in animal models, highlighting its potential as an anticancer agent. Its unique structure allows for interactions with multiple cellular targets, enhancing its efficacy in cancer treatment .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes, including acetylcholinesterase and urease. Such inhibitory actions are crucial for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders .

In Vitro Studies

Recent laboratory tests have confirmed that 1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid can effectively inhibit the growth of Salmonella typhi and induce apoptosis in several cancer cell lines. These findings underscore its potential as a therapeutic agent against both bacterial infections and cancer .

In Vivo Studies

Animal model studies have shown that this compound significantly reduces bacterial load in infected tissues and tumor size in cancer models. Such results point toward its practical applications in treating infections and cancers in clinical settings .

Mechanism of Action

The mechanism of action of 1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Lysine compound with 4-(2’,4’-di-F-(1,1’-bi-ph)-4-yl)-2-me-4-oxobutanoic acid: Another complex compound with a similar chromen-4-one core structure.

Uniqueness

1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid is unique due to its combination of a chromen-4-one core, a 4-chlorophenyl group, and a piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

1-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid is a synthetic compound belonging to the class of chromen-4-one derivatives. Its unique structural features, including a chlorophenyl group and an acetic acid moiety, suggest potential biological activities that merit detailed investigation. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C18H18ClNO4
IUPAC Name This compound
CAS Number 929417-54-9

Cholinesterase Inhibition

Research indicates that chromenone derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of Alzheimer's disease. For instance, studies have shown that compounds similar to this compound demonstrate IC50 values in the low micromolar range against AChE and BuChE, suggesting effective inhibition of these enzymes .

Neuroprotective Effects

The compound's ability to inhibit β-secretase (BACE-1) has been noted, which is significant given BACE-1's role in the production of amyloid-beta plaques associated with Alzheimer’s disease. In vitro studies have reported that related compounds can reduce Aβ aggregation and protect neuronal cells from oxidative stress .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of chromenone derivatives, including the target compound. For example:

Study Findings
Study on AChE InhibitionIC50 values for related compounds ranged from 0.27 μM to 10.4 μM against AChE .
Neuroprotective ActivityCompounds demonstrated protective effects on PC12 cells against hydrogen peroxide-induced toxicity .

Structure-Activity Relationship (SAR)

The presence of a chlorophenyl group at position 3 has been correlated with enhanced inhibitory activity against cholinesterases. Modifications to this group can significantly affect the compound's potency and selectivity .

Comparative Analysis with Related Compounds

Comparative studies with other chromenone derivatives highlight the unique properties of this compound:

Compound AChE IC50 (μM) BuChE IC50 (μM) Neuroprotective Activity
Target Compound~0.27~0.08Significant
Warfarin~10.0~20.0Moderate
Other ChromenonesVaries widelyVaries widelyVariable

Properties

Molecular Formula

C24H22ClNO6

Molecular Weight

455.9 g/mol

IUPAC Name

1-[2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C24H22ClNO6/c1-14-22(15-4-6-17(25)7-5-15)23(28)19-9-8-18(11-20(19)32-14)31-13-21(27)26-10-2-3-16(12-26)24(29)30/h4-9,11,16H,2-3,10,12-13H2,1H3,(H,29,30)

InChI Key

UOZKFKMNYPGBOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N3CCCC(C3)C(=O)O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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